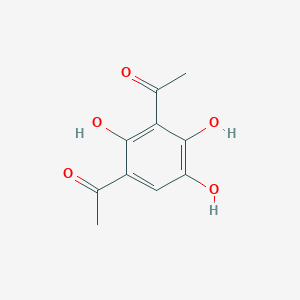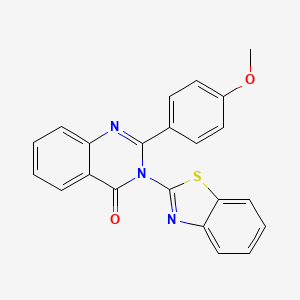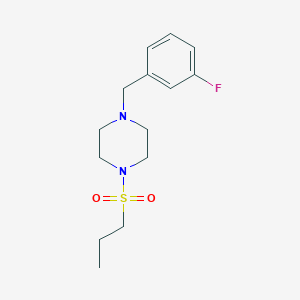
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone is an organic compound characterized by the presence of bromine atoms and phenyl groups. This compound is notable for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone typically involves the bromination of 1-phenyl-1-propanone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the addition of bromine to the double bond of 1-phenyl-1-propanone, resulting in the formation of the dibromo compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-(4-bromophenyl)-1-phenyl-1-propanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone involves its interaction with molecular targets through its bromine atoms and phenyl groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparación Con Compuestos Similares
2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone can be compared with similar compounds such as:
2,3-Dibromo-3-(2-bromophenyl)-1-phenyl-1-propanone: This compound has a similar structure but with the bromine atoms positioned differently on the phenyl ring.
2,3-Dibromo-3-(4-chlorophenyl)-1-phenyl-1-propanone: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
2,3-Dibromo-3-(4-methylphenyl)-1-phenyl-1-propanone: This compound has a methyl group instead of a bromine atom on the phenyl ring.
The uniqueness of this compound lies in its specific bromine substitution pattern, which influences its reactivity and applications in various chemical processes.
Propiedades
Número CAS |
10388-32-6 |
|---|---|
Fórmula molecular |
C15H11Br3O |
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br3O/c16-12-8-6-10(7-9-12)13(17)14(18)15(19)11-4-2-1-3-5-11/h1-9,13-14H |
Clave InChI |
NURZGIQYHBZOMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)

![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)

![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)

![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)


![4-[(4-chlorophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884511.png)
![1-Cyclopentyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B10884520.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B10884522.png)
![2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10884527.png)
![ethyl 2-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10884535.png)
